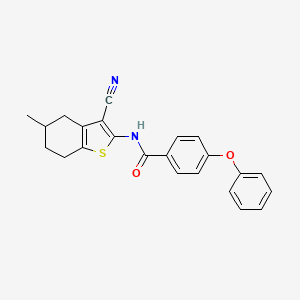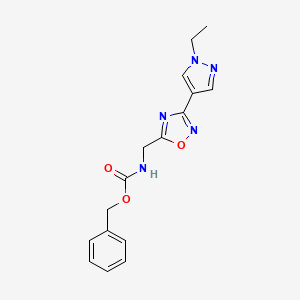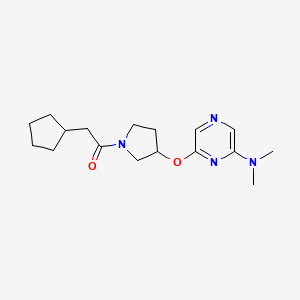![molecular formula C17H14FN3O4S B2737292 3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride CAS No. 2248931-31-7](/img/structure/B2737292.png)
3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride is a complex organic compound that features an indole moiety, a benzenesulfonyl fluoride group, and a carbamoyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the indole derivative with isocyanates or carbamoyl chlorides.
Acetylation: The acetyl group is introduced through the reaction of the carbamoylindole with acetic anhydride or acetyl chloride.
Sulfonylation: The final step involves the introduction of the benzenesulfonyl fluoride group. This can be achieved by reacting the acetylated carbamoylindole with benzenesulfonyl fluoride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Hydrolysis: The carbamoyl and acetyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amines and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can react with the sulfonyl fluoride group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the indole moiety.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the indole moiety.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation Products: Oxidation of the indole moiety can lead to the formation of indole-2,3-diones or other oxidized derivatives.
Hydrolysis Products: Hydrolysis of the carbamoyl and acetyl groups can yield the corresponding amines and acids.
Scientific Research Applications
3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, and infectious diseases.
Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with various biological targets.
Chemical Biology: It can serve as a probe to investigate the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for use in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. The indole moiety can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Carbamoylindole: This compound shares the indole and carbamoyl groups but lacks the acetyl and benzenesulfonyl fluoride groups.
Benzenesulfonyl Fluoride: This compound contains the sulfonyl fluoride group but lacks the indole and carbamoyl groups.
N-Acetylindole: This compound contains the indole and acetyl groups but lacks the carbamoyl and benzenesulfonyl fluoride groups.
Uniqueness
3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl fluoride group makes it a potent electrophile, while the indole moiety provides a versatile scaffold for interactions with biological targets.
Properties
IUPAC Name |
3-[[2-(3-carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c18-26(24,25)12-5-3-4-11(8-12)20-16(22)10-21-9-14(17(19)23)13-6-1-2-7-15(13)21/h1-9H,10H2,(H2,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAHLYPBYLUKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)S(=O)(=O)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole](/img/structure/B2737210.png)
![4,6-dimethyl-2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2737213.png)
![N-[(4-methylphenyl)methyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2737214.png)
![ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2737216.png)


![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2737220.png)
![N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2737222.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737225.png)
![Ethyl 6-[(benzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2737226.png)
![3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2737228.png)
![2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2737230.png)

